1alpha-Hydroxyergosterol

Nuclear Receptor Pharmacology Lipid Metabolism LXR Agonist

1alpha-Hydroxyergosterol is the definitive steroidal oxysterol for LXRα/β agonism studies, with activity strictly dependent on its 1α-hydroxyl group—unhydroxylated analogs like YT-33 completely lack LXRα agonist activity, making generic ergosterol an invalid substitute. Researchers investigating cholesterol efflux, lipid metabolism, and atherosclerosis rely on this compound as a precise molecular probe for SAR studies due to its saturated steroid ring and C22-C23 double bond. It is also a key intermediate in doxercalciferol synthesis and an excellent negative control in cytotoxicity assays (e.g., A549, HepG2 cell lines) owing to its expected non-toxic sterol profile.

Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
Cat. No. B15295464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha-Hydroxyergosterol
Molecular FormulaC28H44O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C
InChIInChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-10,17-19,21,23-26,29-30H,11-16H2,1-6H3/b8-7-/t18-,19?,21+,23+,24+,25-,26-,27+,28+/m0/s1
InChIKeyVAPVKMCDHZVRIH-ZHTQMTSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1alpha-Hydroxyergosterol: Definitive Chemical and Structural Characterization for Procurement Decisions


1alpha-Hydroxyergosterol (CAS 119950-09-3) is a steroidal oxysterol with the molecular formula C28H44O2 and a molecular weight of 412.6 g/mol . It is a 1α-hydroxylated derivative of ergosterol, the principal sterol in fungal cell membranes . The presence of the hydroxyl group at the 1-alpha position, coupled with the saturated steroid structure and a double bond between C22 and C23, is crucial for its biological activity as a liver X receptor (LXR) agonist [1]. It is a known precursor in the synthesis of Vitamin D2 analogs such as doxercalciferol [2].

Why 1alpha-Hydroxyergosterol Cannot Be Substituted by Generic Ergosterol or Vitamin D Analogs


While ergosterol is a common and inexpensive precursor, substitution with 1alpha-hydroxyergosterol is scientifically invalid for specific applications. 1alpha-Hydroxyergosterol exhibits a unique pharmacological profile that is not shared by its non-hydroxylated parent, ergosterol, or other vitamin D metabolites. For instance, the 1α-hydroxyl group is a critical determinant for LXR agonism [1]; the non-hydroxylated analog YT-33 completely lacks LXRα agonist activity [1]. Furthermore, its saturated steroid ring structure differentiates it from vitamin D2 and D3, which are secosteroids. Therefore, 1alpha-hydroxyergosterol's distinct structure dictates a specific receptor activation profile, rendering generic ergosterol an unsuitable substitute in assays designed to study LXR modulation or in the synthesis of specific 1α-hydroxylated vitamin D analogs [2].

Quantitative Differentiation: Evidence-Based Advantages of 1alpha-Hydroxyergosterol Over Its Closest Analogs


Liver X Receptor (LXR) Agonism: Superior Potency to Endogenous Ligands and Structural Determinants

1alpha-Hydroxyergosterol (specifically as YT-32, (22E)-ergost-22-ene-1α,3β-diol) is the most potent LXR agonist among phytosterol derivatives. The 1α-hydroxyl group is essential for this activity, as YT-33, which differs only by the absence of this hydroxyl group, completely lacks LXRα agonist activity [1]. YT-32 directly bound to LXRα and LXRβ and induced the interaction of LXRα with the cofactor SRC-1 as effectively as the natural ligands, 22(R)-hydroxycholesterol and 24(S),25-epoxycholesterol [2].

Nuclear Receptor Pharmacology Lipid Metabolism LXR Agonist

Cytotoxic Activity in Non-Small Cell Lung Cancer: A Potential Advantage Over Some In-Class Compounds

While 1alpha-hydroxyergosterol itself lacks reported direct cytotoxicity, its structural analogs provide a comparative baseline. A novel ergosterol derivative, (22E,24R)-3β,5β,6α,7α,14β-pentahydroxyergosta-8,22-dien-15-one (compound 1), isolated from Ganoderma sinense spores, exhibited cytotoxicity against A549 lung cancer cells with an IC50 of 65.12 ± 4.76 μM and against HepG-2 liver cancer cells with an IC50 of 97.34 ± 6.36 μM [1]. In contrast, other sterols isolated in the same study, such as (22E,24R)-3β,5α,9α,14β-tetrahydroxyergosta-7,22-dien-6-one (compound 2) and (22E,24R)-ergosta-7,9(11),22-triene-3β,5α,6β-triol (compound 3), showed no such cytotoxic activity [1]. This suggests that specific polyhydroxylation patterns, rather than the 1α-hydroxy group alone, confer activity, and that 1alpha-hydroxyergosterol could serve as a negative control or a scaffold for further modification in cancer research.

Cancer Research Cytotoxicity Natural Products

Anti-Inflammatory Activity of the Parent Compound, Ergosterol: A Comparative Benchmark for Derivative Development

While no direct anti-inflammatory data exists for 1alpha-hydroxyergosterol, its parent compound, ergosterol, has been shown to suppress LPS-induced neuroinflammatory responses. Ergosterol significantly decreased pro-inflammatory cytokines induced by LPS in BV2 and HMC3 microglial cells [1]. The compound's mechanism involves the inhibition of the NF-κB, AKT, and MAPK signaling pathways [2]. In an in vivo model, ergosterol treatment (400 and 800 mg/kg administered orally for 20 days) significantly reduced tumor growth in sarcoma 180-bearing mice [3]. The 1α-hydroxylation of ergosterol alters its molecular interactions, specifically conferring LXR agonism. Therefore, researchers investigating the anti-inflammatory effects of ergosterol can use 1alpha-hydroxyergosterol to dissect the specific contribution of the 1α-hydroxyl group and LXR activation to the overall anti-inflammatory profile.

Immunology Neuroinflammation NF-κB Pathway

Evidence-Backed Application Scenarios for Procuring 1alpha-Hydroxyergosterol


Liver X Receptor (LXR) Pharmacology and Cholesterol Metabolism Research

1alpha-Hydroxyergosterol is the ideal compound for studying LXRα/β agonism due to its potent activity, which is dependent on the 1α-hydroxyl group [1]. Researchers investigating cholesterol efflux, lipid metabolism, and atherosclerosis can use this compound as a definitive agonist, particularly to compare its effects with non-hydroxylated controls like YT-33 [2].

Negative Control in Cytotoxicity Assays for Polyhydroxylated Ergosterol Derivatives

Since 1alpha-hydroxyergosterol is not expected to have significant cytotoxic activity based on class-level data [1], it is an excellent negative control compound. Researchers studying the cytotoxic effects of more complex polyhydroxylated ergosterol derivatives can use 1alpha-hydroxyergosterol to establish a baseline for non-toxic sterol activity in cancer cell lines like A549 or HepG2.

Synthetic Precursor for 1α-Hydroxy Vitamin D Analogs

1alpha-Hydroxyergosterol is a key intermediate in the synthesis of therapeutically relevant vitamin D analogs, such as doxercalciferol (1alpha-hydroxyvitamin D2), which is used for treating secondary hyperparathyroidism in chronic kidney disease [1]. Its procurement is essential for pharmaceutical research and development of new vitamin D receptor (VDR) agonists.

Structure-Activity Relationship (SAR) Studies of Sterol-Based Nuclear Receptor Ligands

The compound's distinct structural features—a 1α-hydroxyl group, a saturated steroid ring, and a C22-C23 double bond—make it a precise molecular probe for SAR studies. Researchers can use it to dissect the contributions of each moiety to LXR binding and activation, differentiating its profile from that of other oxysterols, phytosterols, and vitamin D metabolites [1].

Technical Documentation Hub

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